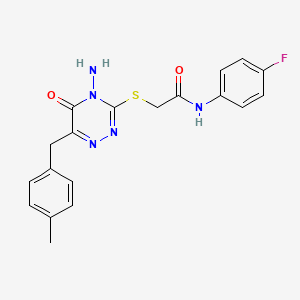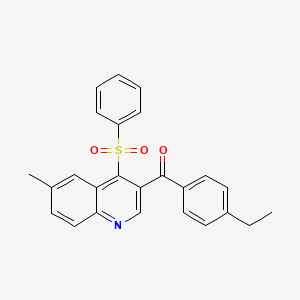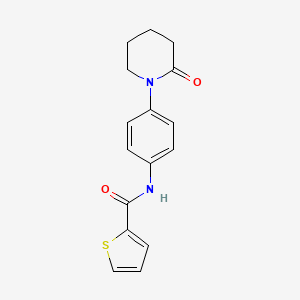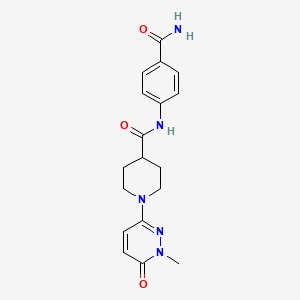
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a methyl group (N4-methyl), a nitro group (5-nitro), and a 3-methoxypropyl group (N2-3-methoxypropyl) .Chemical Reactions Analysis
As a nitrogen-containing aromatic compound, this molecule could participate in various chemical reactions. The nitro group could be reduced to an amino group, and the amine could react with acids to form amides, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a nitro group might make the compound more reactive. The compound’s solubility would be influenced by the polar nitro group and the nonpolar methoxypropyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Proton Sponges : A study by Dyablo et al. (2015) reported the synthesis of a compound similar to the requested chemical, focusing on the production and characterization of quinoline proton sponges. This research contributes to the understanding of proton sponge mechanisms and their potential applications in chemistry (Dyablo et al., 2015).
Transetherification Processes : Brown and Sugimoto (1970) explored the transetherification of alkoxy-derivatives in pyrimidines, which is a significant process in the synthesis of various pyrimidine derivatives. Their work provides insights into the reactivity of these compounds, crucial for pharmaceutical and material science research (Brown & Sugimoto, 1970).
Flame Retardancy in Polypropylene Composites : Aldalbahi et al. (2020) synthesized various triazine derivatives, including triamines, and examined their effects on improving the flame retardancy of polypropylene. This research is vital for enhancing the safety and performance of polymeric materials in various applications (Aldalbahi et al., 2020).
Antitumor Agent Synthesis : Thompson et al. (1997) synthesized 2,4,6-trisubstituted-5-nitropyrimidines and evaluated their potential as antitumor agents. While this research is closer to pharmaceutical applications, it excludes specific drug use and dosage information, focusing on the synthesis and basic evaluation of these compounds (Thompson et al., 1997).
Synthesis of Dendrimer Cores : Seijas et al. (2014) utilized triazine derivatives in the synthesis of dendrimer cores, highlighting the versatility of these compounds in the development of advanced materials and nanotechnology (Seijas et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has unique chemical or physical properties, it could find use in materials science or other fields .
Eigenschaften
IUPAC Name |
2-N-(3-methoxypropyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c1-11-8-6(15(16)17)7(10)13-9(14-8)12-4-3-5-18-2/h3-5H2,1-2H3,(H4,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFMMANUQGRIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)



![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

